N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide
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Overview
Description
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
The synthesis of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl-substituted triazolopyrimidine precursors under controlled conditions. The reaction often requires heating under reflux in solvents like pyridine or ethanol to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is explored for its use in agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and pathways, ultimately exerting its biological effects .
Comparison with Similar Compounds
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Quinazolin-4-one derivatives: These compounds share structural similarities and are explored for their antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds are known for their diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N5O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C21H19N5O2/c1-13-8-10-16(11-9-13)18(27)23-20-24-21-22-14(2)17(19(28)26(21)25-20)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,22,23,24,25,27) |
InChI Key |
JUPVQYHBGFCBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=NC(=C(C(=O)N3N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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